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Compound Name: 4'-(tert-Butyl)propiophenone

Cat. No.: B1269827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive guide for the synthesis of 4'-(tert-
butyl)propiophenone from tert-butylbenzene via a Friedel-Crafts acylation reaction. Detailed

experimental protocols, reagent specifications, and reaction parameters are presented to

ensure reproducible and high-yield synthesis. The information is intended for use by qualified

researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug

development.

Introduction
4'-(tert-Butyl)propiophenone is a valuable intermediate in the synthesis of various

pharmaceutical compounds and organic materials. Its preparation is a classic example of a

Friedel-Crafts acylation, a fundamental and widely used method for the formation of carbon-

carbon bonds to an aromatic ring. This reaction involves the acylation of an aromatic substrate,

in this case, tert-butylbenzene, using an acylating agent such as propionyl chloride or propionic

anhydride in the presence of a Lewis acid catalyst. The tert-butyl group, being an ortho-, para-

director, predominantly yields the para-substituted product due to steric hindrance at the ortho

positions.

Reaction Scheme
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The overall chemical transformation is depicted below:

Data Presentation
Table 1: Reagent Specifications and Quantities

Reagent
Chemical
Formula

Molar
Mass (
g/mol )

Moles Quantity
Density
(g/mL)

Notes

tert-

Butylbenze

ne

C10H14 134.22 0.20
26.84 g

(31.2 mL)
0.86

Starting

material

Propionyl

Chloride
C3H5ClO 92.52 0.22

20.35 g

(18.9 mL)
1.07

Acylating

agent

Anhydrous

Aluminum

Chloride

AlCl3 133.34 0.24 32.00 g -
Lewis acid

catalyst

Dichlorome

thane

(DCM)

CH2Cl2 84.93 - 200 mL 1.33
Anhydrous

solvent

Hydrochlori

c Acid

(HCl)

HCl 36.46 -
100 mL

(6M aq.)
-

For

quenching

Sodium

Bicarbonat

e

(NaHCO3)

NaHCO3 84.01 -
As needed

(sat. aq.)
-

For

neutralizati

on

Anhydrous

Sodium

Sulfate

(Na2SO4)

Na2SO4 142.04 - As needed - For drying

Table 2: Reaction Parameters and Expected Outcomes
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Parameter Value

Reaction Temperature 0 °C to room temperature

Reaction Time 2-4 hours

Expected Yield 80-90%

Product Appearance White to off-white solid

Melting Point 43-46 °C

Experimental Protocol
1. Reaction Setup:

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or

argon atmosphere to maintain anhydrous conditions.

Charge the flask with 200 mL of anhydrous dichloromethane and 32.00 g (0.24 mol) of

anhydrous aluminum chloride. Stir the suspension.

2. Addition of Reagents:

In the dropping funnel, prepare a solution of 26.84 g (0.20 mol) of tert-butylbenzene and

20.35 g (0.22 mol) of propionyl chloride.

Cool the reaction flask to 0 °C using an ice bath.

Add the solution from the dropping funnel to the stirred aluminum chloride suspension

dropwise over a period of 30-60 minutes. Maintain the temperature below 10 °C during the

addition.

3. Reaction Progression:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Stir the mixture for an additional 1-3 hours at room temperature. The reaction progress can

be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

Upon completion, cool the reaction mixture again to 0 °C in an ice bath.

Slowly and carefully quench the reaction by pouring the mixture over 200 g of crushed ice in

a large beaker.

To the quenched mixture, slowly add 100 mL of 6M hydrochloric acid to dissolve the

aluminum salts.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with 2 x 50 mL of dichloromethane.

Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated

sodium bicarbonate solution, and finally with 100 mL of brine.

Dry the organic layer over anhydrous sodium sulfate.

5. Purification:

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent such as

methanol or ethanol to yield pure 4'-(tert-butyl)propiophenone as a white to off-white solid.

Visualizations
Reaction Workflow
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1. Reaction Setup 2. Reaction 3. Work-up 4. Purification

Dry Glassware & Assemble
(N2 Atmosphere)

Charge Flask:
DCM + AlCl3 Cool to 0 °C Add tert-Butylbenzene

& Propionyl Chloride Stir at RT (1-3h) Quench with Ice/HCl Separate Layers Wash with H2O, NaHCO3, Brine Dry with Na2SO4 Evaporate Solvent Recrystallize Pure Product
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Step 1: Acylium Ion Formation

Step 2: Electrophilic Aromatic Substitution

Step 3: Deprotonation & Product Formation

Propionyl Chloride

[Propionyl Chloride-AlCl3 Complex]

+ AlCl3

AlCl3

Acylium Ion + [AlCl4]-

Arenium Ion Intermediate
(Sigma Complex)

tert-Butylbenzene

+ Acylium Ion

Deprotonation by [AlCl4]-

Product-AlCl3 Complex

- HCl - AlCl3

4'-(tert-Butyl)propiophenone

+ H2O (work-up)
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 4'-
(tert-Butyl)propiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269827#synthesis-of-4-tert-butyl-propiophenone-
from-tert-butylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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